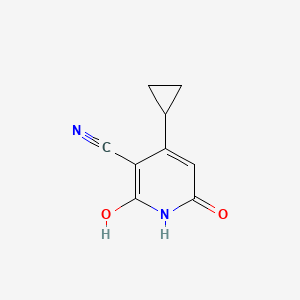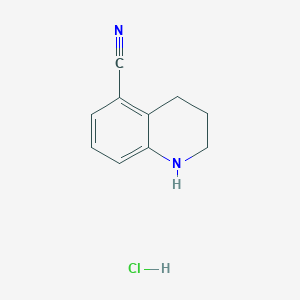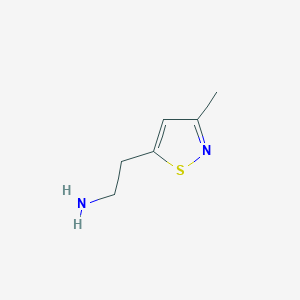![molecular formula C12H19NO4 B13646719 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a bicyclic ring system. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. The starting materials often include 2-aminobicyclo[3.2.0]heptane-2-carboxylic acid, tert-butyl chloroformate, triethylamine, dichloromethane, sodium bicarbonate, water, and ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the bicyclic ring system.
Oxidation Reactions: Oxidation reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents like potassium permanganate (KMnO4), and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield modified bicyclic structures, while substitution reactions can introduce new functional groups or protecting groups.
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes the development of new drugs and treatments. The compound’s unique structure allows for the design of specific, stereoselective compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate in organic synthesis makes it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[410]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways The Boc group provides protection to the amine group, allowing for selective reactions to occur at other sites on the molecule
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic ring system and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications. Compared to similar compounds, it offers unique advantages in terms of selectivity and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-4-5-8-7-12(8,13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
DRQHCLGJNMXFGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


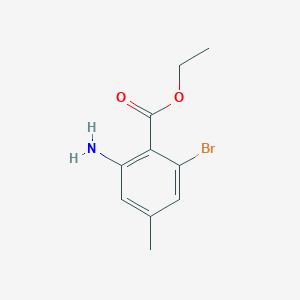
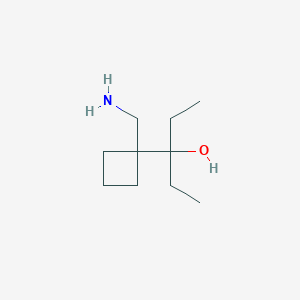
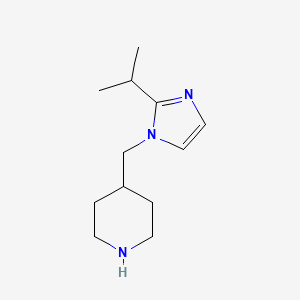
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
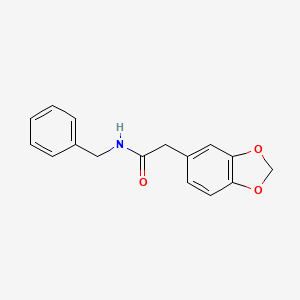
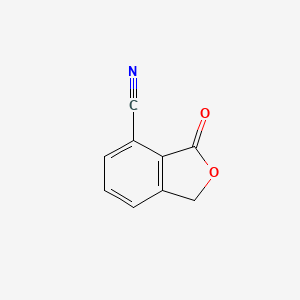
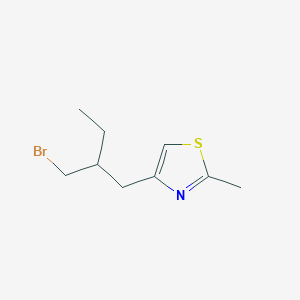
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
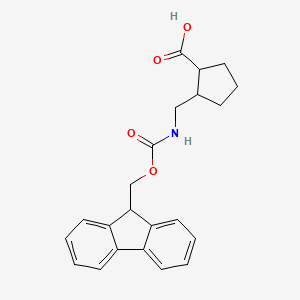
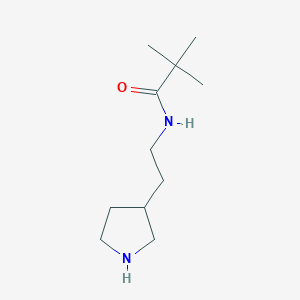
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
